Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate
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Overview
Description
Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 5-bromo-2-chloropyridine with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-Bromo-2-fluoropyridine-4-carboxylate
- Ethyl 4-Bromo-5-fluoropyridine-2-carboxylate
- Ethyl 2-Bromo-5-fluoropyridine-4-carboxylate
Uniqueness
Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
ethyl 5-bromo-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3 |
InChI Key |
BNKDWTORBYKSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)F)Br |
Origin of Product |
United States |
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